molecular formula C21H22N4O4 B2369123 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone CAS No. 1260991-86-3

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone

Cat. No. B2369123
M. Wt: 394.431
InChI Key: CRARGVWXOSQOEX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and a piperidine. These groups are common in many biologically active compounds and could suggest potential applications in medicinal chemistry.



Synthesis Analysis

Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of steps including formation of the benzodioxole and oxadiazole rings, followed by coupling with the pyrrole and piperidine moieties.



Molecular Structure Analysis

The molecular structure of the compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may contribute to the compound’s potential biological activity.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions that this compound might undergo. However, the presence of the oxadiazole and pyrrole rings could make the compound reactive towards electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the compound is likely to be solid at room temperature and could have varying solubility in different solvents depending on the nature of the functional groups.


Scientific Research Applications

Synthesis and Microbial Investigation

A study by Pandya et al. (2019) involved the synthesis of a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids. These compounds, characterized using NMR, elemental analysis, and mass spectroscopy, were investigated for their antimicrobial activities against various bacterial and fungal strains. The in-silico ADME prediction properties indicated excellent drug-likeness, highlighting potential pharmacological applications. Compounds 6b and 6f showed significant antimycobacterial activity, while 6a, 6b, and 6e demonstrated excellent antifungal and antibacterial properties, comparing favorably to standard drugs like ciprofloxacin and clotrimazole (Pandya et al., 2019).

Antimicrobial Activity of Oxadiazole Derivatives

Salimon et al. (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial properties. The compound exhibited significant activity against various microbes, with minimum inhibitory concentration (MIC) values ranging from 30.2 to 43.2 μg cm-3. This study suggests that incorporating the 1,3,4-oxadiazole nucleus into chemical structures can enhance antimicrobial efficacy, which may apply to similar compounds like the one (Salimon et al., 2011).

Safety And Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research could involve further exploration of the compound’s potential biological activity, including in vitro and in vivo studies. Additionally, modifications to the compound’s structure could be investigated to optimize its activity and reduce any potential toxicity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14-5-2-3-10-25(14)19(26)12-24-9-4-6-16(24)21-22-20(23-29-21)15-7-8-17-18(11-15)28-13-27-17/h4,6-9,11,14H,2-3,5,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRARGVWXOSQOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone

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